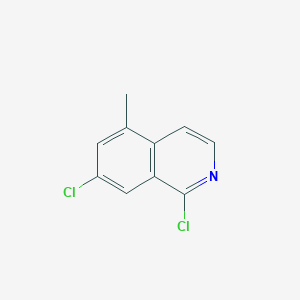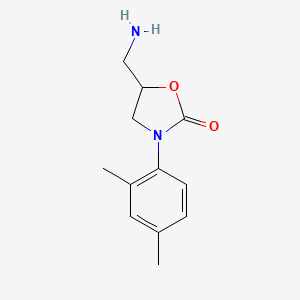
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one is a chemical compound known for its versatile applications in various fields of scientific research and industry. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a phenyl group substituted with two methyl groups at the 2 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with methyl substitutions can be introduced through a Friedel-Crafts alkylation reaction, where the phenyl ring is alkylated with methyl groups in the presence of a Lewis acid catalyst.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, an amine, and a compound containing an active hydrogen atom react to form the aminomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazolidinone ring or the phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the aminomethyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazolidinone ring.
Reduction: Reduced forms of the oxazolidinone ring or the phenyl group.
Substitution: Substituted derivatives with various functional groups replacing the aminomethyl group.
科学的研究の応用
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The oxazolidinone ring and the aminomethyl group play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: A related compound with a formamide group instead of the oxazolidinone ring.
2,4-Dimethylphenyl isocyanate: Contains an isocyanate group and is used as a pharmaceutical intermediate.
Amitraz Related Compound A: A compound with similar structural features used in the synthesis of amitraz, an insecticide.
Uniqueness
5-(Aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical and biological properties
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
5-(aminomethyl)-3-(2,4-dimethylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-4-11(9(2)5-8)14-7-10(6-13)16-12(14)15/h3-5,10H,6-7,13H2,1-2H3 |
InChIキー |
WBMZXGYLPIOXKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2CC(OC2=O)CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200050.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
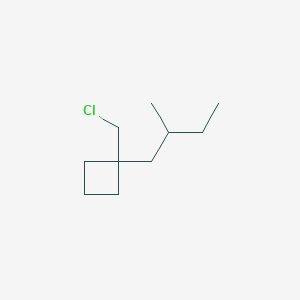
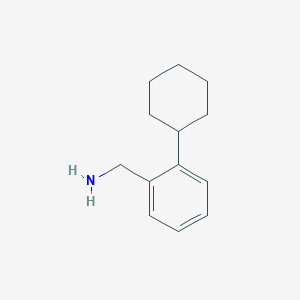

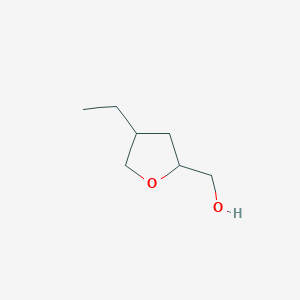
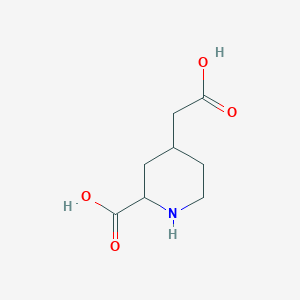

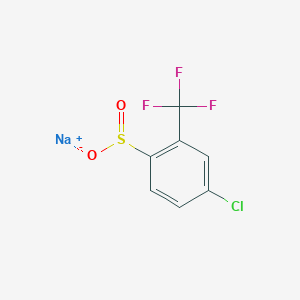
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)
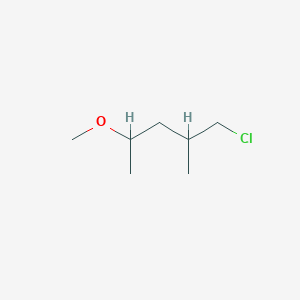
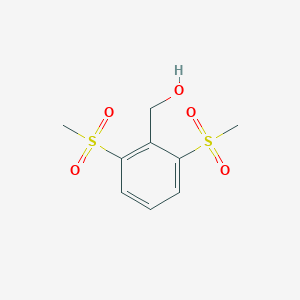
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
